Methyl 4-(isopentyloxy)benzenecarboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 4-(isopentyloxy)benzenecarboxylate is typically carried out using the anhydride method. In this process, p-hydroxybenzoic acid reacts with isoamyl alcohol to produce the esterified product . The reaction conditions generally involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.
Chemical Reactions Analysis
Methyl 4-(isopentyloxy)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(isopentyloxy)benzenecarboxylate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes studies on drug development and pharmacokinetics.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism by which Methyl 4-(isopentyloxy)benzenecarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 4-(isopentyloxy)benzenecarboxylate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: This compound has a similar structure but lacks the isopentyloxy group.
Ethyl 4-(isopentyloxy)benzenecarboxylate: Similar to this compound but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 4-(3-methylbutoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-7,10H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCRLYLWOPDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376924 | |
Record name | Methyl 4-(isopentyloxy)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408340-71-6 | |
Record name | Methyl 4-(isopentyloxy)benzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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